

Comprehensive Structural and Functional Analysis of (S)-N-Phenylnipecotic Acid

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Compound of Interest

Compound Name: *(S)-1-Phenylpiperidine-3-carboxylic acid*

Cat. No.: B8741563

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Executive Summary

(S)-N-Phenylnipecotic acid (IUPAC: **(S)-1-phenylpiperidine-3-carboxylic acid**) is a chiral, lipophilic derivative of nipecotic acid, a potent inhibitor of

-aminobutyric acid (GABA) uptake. While nipecotic acid itself fails to cross the blood-brain barrier (BBB) due to its zwitterionic hydrophilicity, N-substitution with aromatic groups—such as the phenyl ring in this compound—serves as a critical structural modification to enhance lipophilicity and BBB permeability. This molecule acts as a foundational pharmacophore in the design of antiepileptic drugs, most notably Tiagabine.

This guide details the chemical structure, stereochemical synthesis, physicochemical properties, and pharmacological mechanisms of (S)-N-phenylnipecotic acid.

Chemical Structure & Stereochemistry Identification & Nomenclature

Property	Detail
IUPAC Name	(3S)-1-phenylpiperidine-3-carboxylic acid
Common Name	(S)-N-Phenylnipecotic acid
CAS Number	1056159-15-9 (S-enantiomer); 330985-20-1 (Racemate)
Molecular Formula	C ₁₅ H ₁₉ NO ₂
Molecular Weight	205.25 g/mol
SMILES	<chem>O=C(O)[C@@H]1CN(C2=CC=CC=C2)CCC1</chem>

Conformational Analysis

The piperidine ring of (S)-N-phenylnipecotic acid predominantly adopts a chair conformation.

- C3-Carboxylate:** In the (S)-configuration, the carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons, although hydrogen bonding interactions (if protonated) can stabilize the axial conformer in certain solvents.
- N-Phenyl Group:** The nitrogen atom, typically pyramidal in piperidines, exhibits flattened geometry (partial sp

character) due to the resonance delocalization of the nitrogen lone pair into the phenyl ring. This aniline-like character significantly reduces the basicity of the nitrogen compared to the parent nipecotic acid.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and stereochemical relationships.



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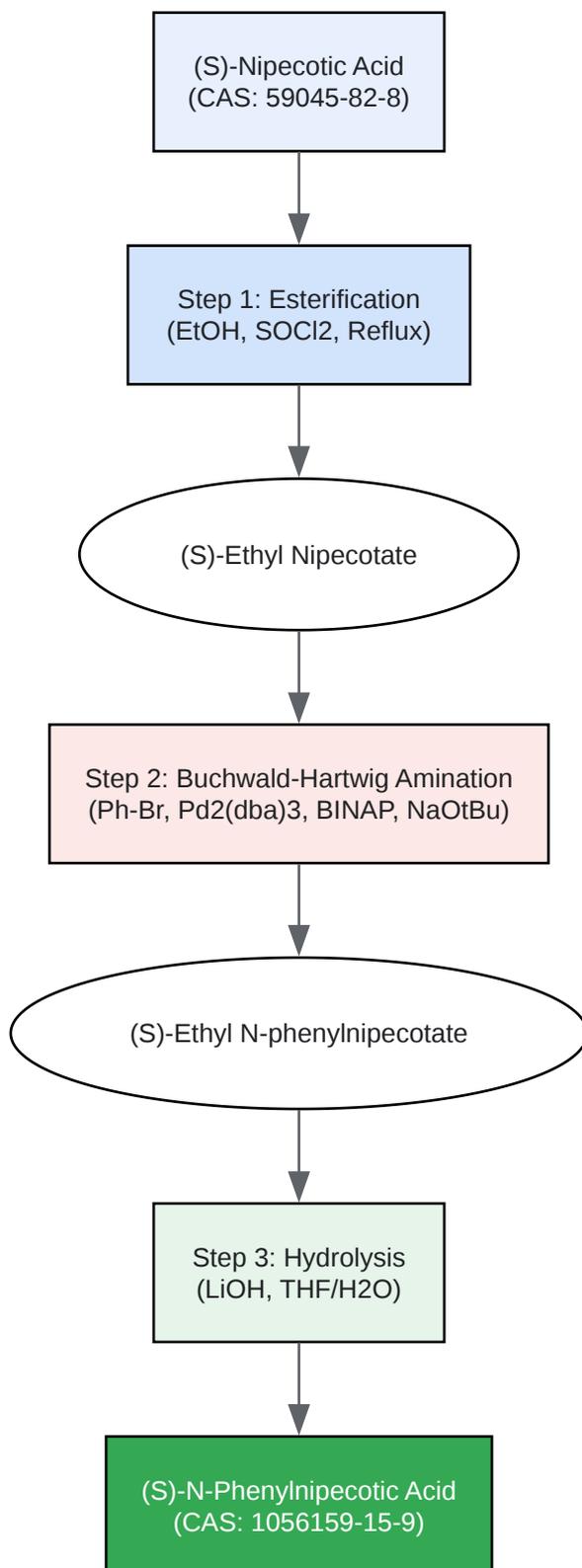
Caption: Structural connectivity of (S)-N-phenylnipecotic acid highlighting the lipophilic N-phenyl tail and polar carboxylic head.

Synthesis & Manufacturing Protocols

Synthesizing the specific (S)-enantiomer requires preserving the chirality of the starting material. The most robust route involves Buchwald-Hartwig amination of (S)-ethyl nipecotate followed by hydrolysis. Direct N-arylation of the amino acid is often low-yielding due to zwitterionic interference.

Synthesis Workflow

- Starting Material: (S)-Nipecotic acid (commercially available via chiral resolution of racemate).
- Esterification: Protection of the carboxylic acid to prevent side reactions.
- C-N Coupling: Palladium-catalyzed coupling with bromobenzene.
- Hydrolysis: Deprotection to yield the final acid.



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Caption: Three-step synthetic route preserving the (S)-stereocenter via Pd-catalyzed amination.

Detailed Protocol (Step 2: C-N Coupling)

- Reagents: (S)-Ethyl nipecotate (1.0 eq), Bromobenzene (1.2 eq), Pd (dba) (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).
- Solvent: Toluene (anhydrous).
- Procedure:
 - Charge an oven-dried flask with Pd catalyst, ligand, and base under inert atmosphere (N₂ or Ar).
 - Add toluene, amine (ethyl nipecotate), and aryl halide.
 - Heat to 80–100°C for 12–16 hours.
 - Monitor via TLC/LC-MS for disappearance of secondary amine.
 - Cool, filter through Celite, and concentrate.
 - Purify intermediate ester via flash chromatography (Hexane/EtOAc).

Physicochemical Profiling

The N-phenyl substitution drastically alters the properties compared to the parent amino acid.

Property	(S)-Nipecotic Acid	(S)-N-Phenylnipecotic Acid	Impact
LogP (Lipophilicity)	-2.3 (Hydrophilic)	~2.5 (Lipophilic)	Enables BBB Penetration
pKa (Amine)	~9.5 (Basic)	~3.5–4.0 (Low Basicity)	Nitrogen lone pair delocalized
pKa (Acid)	~3.8	~4.2	Standard carboxylic acid
Solubility	Water soluble	Organic soluble (DMSO, DCM)	Suitable for lipid membranes
H-Bond Donors	2	1 (COOH only)	Reduced polarity

Pharmacological Mechanism[2][3]

Target: GABA Transporter (GAT-1)

(S)-N-phenylnipecotic acid functions as a competitive inhibitor of the GABA transporter (GAT-1).

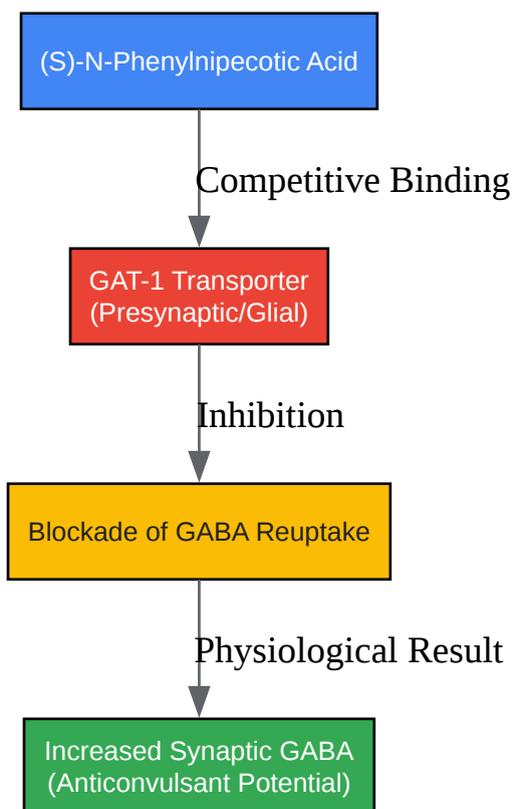
- Mechanism: It binds to the GAT-1 transporter protein located on the presynaptic neuron and glial cells. By occupying the substrate recognition site, it prevents the reuptake of GABA from the synaptic cleft.
- Result: Increased extracellular GABA concentration, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR)

The (S)-enantiomer generally exhibits higher affinity for GAT-1 than the (R)-enantiomer, mirroring the stereoselectivity of the natural substrate GABA.

- Lipophilic Anchor: The N-phenyl ring mimics the lipophilic domain required for high-affinity binding, a concept further optimized in drugs like Tiagabine (which uses a diarylbutenyl tail).

- Acidic Head: The carboxylic acid mimics the carboxylate of GABA, essential for ionic interaction with the transporter's sodium-binding site.



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Caption: Pharmacological cascade of GAT-1 inhibition by N-substituted nipecotic acid derivatives.

References

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